1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine
Overview
Description
“1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine” is a chemical compound with the molecular formula C12H17N5 . It has an average mass of 231.297 Da and a monoisotopic mass of 231.148392 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Methylpyrazolo [1,5- a ]pyrazine-4-carboxylates were synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo [1,5- a ]-pyrazines at elevated pressure and converted via nitrile intermediates to the corresponding amidoximes and amidines .Molecular Structure Analysis
The molecular structure of “1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine” can be confirmed by techniques such as 1H NMR, 13C NMR, and HRMS .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine” can be inferred from its molecular structure. It has a molecular weight of 231.297 g/mol .Scientific Research Applications
Synthesis of Derivatives
This compound can be used in the synthesis of various derivatives. For instance, it can be converted via nitrile intermediates to the corresponding amidoximes and amidines . These derivatives can further undergo cyclocondensation to synthesize new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines .
Design of Biologically Active Substances
Carboxyl- or alkoxycarbonyl-functionalized azolopyrazines, which can be synthesized from this compound, are promising scaffolds for the design of biologically active substances . These substances can potentially exhibit properties of inhibitors of phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, as well as modulators of sirtuins .
Preparation of Compounds with Antagonistic Properties
This compound can be used as a precursor for the preparation of compounds exhibiting antagonistic properties. For example, imidazo[1,5-a]pyrazine-8-carboxylates have been proposed as precursors for the preparation of the corresponding amides, antagonists of chemokine receptors .
Synthesis of Modulators of Integrated Stress Pathway
Pyrazolo[1,5-a]pyrazine-4-carboxamides, which can be synthesized from this compound, are claimed as modulators of the integrated stress pathway. These modulators play an important role in the treatment of inflammatory, musculoskeletal, metabolic, and oncological diseases .
Inhibition of Cell Migration and Invasion
In some studies, derivatives of this compound have shown to inhibit migration and invasion of certain cell types, such as A549 cells . This suggests potential applications in the field of cancer research.
Inhibition of Enzymatic Activity
Some novel compounds synthesized from this compound have shown good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM, compared to sorafenib IC50: 0.184 ± 0.01 μM . This suggests potential applications in the development of new drugs with inhibitory effects on certain enzymes.
Future Directions
properties
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-9-8-11-12(14-4-7-17(11)15-9)16-5-2-10(13)3-6-16/h4,7-8,10H,2-3,5-6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUJLUKUCQPVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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